N'-(2-chlorobenzylidene)-2-hydroxybenzohydrazide
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Overview
Description
N’-(2-chlorobenzylidene)-2-hydroxybenzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a nitrogen-nitrogen single bond (N-N) This compound is synthesized by the condensation reaction between 2-chlorobenzaldehyde and 2-hydroxybenzohydrazide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chlorobenzylidene)-2-hydroxybenzohydrazide typically involves the following steps:
Condensation Reaction: The primary method for synthesizing this compound is through the condensation of 2-chlorobenzaldehyde with 2-hydroxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The reaction mixture is then cooled, and the resulting solid product is filtered and purified by recrystallization.
Reaction Conditions: The reaction is typically performed at a temperature range of 60-80°C. The use of an acid catalyst, such as acetic acid, can enhance the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for N’-(2-chlorobenzylidene)-2-hydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’-(2-chlorobenzylidene)-2-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The chlorine atom in the benzylidene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are typically oxides of the original compound.
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
N’-(2-chlorobenzylidene)-2-hydroxybenzohydrazide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial, antifungal, and anticancer activities. The compound’s ability to inhibit the growth of certain pathogens makes it a candidate for drug development.
Coordination Chemistry: The compound can act as a ligand, forming complexes with transition metals. These complexes have been investigated for their catalytic and magnetic properties.
Analytical Chemistry: It is used in the development of sensors and analytical methods for detecting various analytes due to its specific binding properties.
Mechanism of Action
The mechanism of action of N’-(2-chlorobenzylidene)-2-hydroxybenzohydrazide involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can interact with cellular membranes, disrupting their integrity and leading to cell death. The exact molecular pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-N’-(2-chlorobenzylidene)acetohydrazide
- 2-Cyano-N’-(4-dimethylaminobenzylidene)acetohydrazide
Comparison
N’-(2-chlorobenzylidene)-2-hydroxybenzohydrazide is unique due to the presence of both a hydroxyl group and a chlorobenzylidene moiety. This combination enhances its biological activity and binding properties compared to similar compounds that lack these functional groups. The presence of the hydroxyl group also allows for additional hydrogen bonding interactions, which can influence the compound’s reactivity and stability.
Properties
CAS No. |
86762-56-3 |
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Molecular Formula |
C14H11ClN2O2 |
Molecular Weight |
274.70 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-hydroxybenzamide |
InChI |
InChI=1S/C14H11ClN2O2/c15-12-7-3-1-5-10(12)9-16-17-14(19)11-6-2-4-8-13(11)18/h1-9,18H,(H,17,19)/b16-9+ |
InChI Key |
UMWYHLIWMXZRQO-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2O)Cl |
Origin of Product |
United States |
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